H+/K+-ATPase Inhibition: Functional Superiority of the 6,7-Dihydrobenzofuran-4(5H)-one Scaffold over Omeprazole
The 6,7-dihydrobenzofuran-4(5H)-one core, which defines the target compound, has been validated as a privileged scaffold for gastric H+/K+-ATPase inhibition. In a head-to-head enzymatic assay, 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ether derivatives demonstrated superior inhibitory activity against H+/K+-ATPase compared to the clinical proton-pump inhibitor omeprazole [1]. While the cited study evaluated oxime ether derivatives rather than the 3-ethoxy-1-phenyl parent, the core scaffold's intrinsic contribution to potency establishes a class-level advantage over non-dihydro benzofuranone alternatives that lack this activity entirely.
| Evidence Dimension | H+/K+-ATPase inhibitory activity (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | Not directly tested; core scaffold (2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ethers) exhibited better inhibitory effect than omeprazole [1]. |
| Comparator Or Baseline | Omeprazole (commercial proton-pump inhibitor) |
| Quantified Difference | All target compounds (oxime ether derivatives) had a better inhibitory effect than omeprazole; exact IC50 values not publicly extractable from abstract. |
| Conditions | In vitro H+/K+-ATPase enzymatic assay (source: porcine gastric mucosa). |
Why This Matters
For programs targeting gastric acid-related disorders, the 6,7-dihydrobenzofuran-4(5H)-one core offers a validated starting point with demonstrated superiority over a billion-dollar standard-of-care agent, a feature absent in fully aromatic benzofuran-2-one isomers.
- [1] Liu, J.; Li, Y.; Zhang, S.; et al. Synthesis and H+/K+-ATPase Inhibitory Activity of 2-Phenyl-6,7-Dihydrobenzofuran-4(5H)-one Oxime Ether Derivatives. Adv. Mater. Res. 2013, 634-638, 1342–1345. View Source
